molecular formula C11H14O4 B1279003 2-hydroxy-2-(4-propoxyphenyl)acetic Acid CAS No. 79694-16-9

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Cat. No. B1279003
CAS RN: 79694-16-9
M. Wt: 210.23 g/mol
InChI Key: UBHMYNPCDNGWBM-UHFFFAOYSA-N
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Description

The compound of interest, 2-hydroxy-2-(4-propoxyphenyl)acetic Acid, is a derivative of phenoxyacetic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and agriculture. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their hypolipidemic activities, molecular interactions, and crystal structures, which can provide insights into the properties and applications of the compound .

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives has been explored in several studies. For instance, 3-(4-Phenoxybenzoyl) propionic acids were prepared and tested for hypolipidemic activity, indicating that the synthesis of such compounds is feasible and can lead to biologically active molecules . Additionally, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester was achieved with high yield and purity, demonstrating the synthetic accessibility of complex phenoxyacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid were determined, revealing details about the hydrogen bonding and molecular conformations . Similarly, the structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid provided insights into the host-guest interactions and the conformation of the phenoxyacetic acid moiety within the complex .

Chemical Reactions Analysis

The chemical reactivity of phenoxyacetic acid derivatives can be inferred from studies on similar compounds. For instance, the Thia-Michael addition reaction was used to synthesize a thiazolidin derivative, showcasing the potential for diverse chemical transformations involving phenoxyacetic acid derivatives . Moreover, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species as biocatalysts highlights the stereoselective nature of reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can vary widely depending on the substituents and molecular structure. The studies on related compounds provide some insights, such as the determination of absolute configuration using NMR techniques , and the analysis of (2,4-dichlorophenoxy)acetic acid in commercial formulations using gas-liquid chromatography . These techniques are crucial for understanding the behavior of such compounds under different conditions and their potential applications.

Scientific Research Applications

Synthesis and Spectroscopic Identification

Research by Azeez and Hamad (2017) focused on synthesizing new compounds containing the 1,3,4-Thiadiazole unit using 4-n-propoxy benzoic acid, which is closely related to 2-hydroxy-2-(4-propoxyphenyl)acetic acid. This study is significant for understanding the chemical properties and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Azeez & Hamad, 2017).

Ionizing Radiation in Degradation Studies

Zona, Solar, and Gehringer (2002) investigated the degradation of herbicides like 2,4-dichlorophenoxyacetic acid using ionizing radiation. Their study offers insights into the environmental impact and degradation pathways of similar chemical compounds, including 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Zona, Solar, & Gehringer, 2002).

Biotransformation Research

Majewska (2015) explored the biotransformations of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid. This research is pertinent for understanding the metabolic pathways and potential biotechnological applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Majewska, 2015).

Photocatalytic Degradation

Mehralipour and Kermani (2021) studied the photocatalytic degradation of 2–4 Dichlorophenoxyacetic acid. This research highlights the potential of photocatalytic processes in the degradation and environmental management of compounds similar to 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Mehralipour & Kermani, 2021).

Sugar Fragmentation in the Maillard Reaction

Davidek et al. (2006) investigated sugar fragmentation in the Maillard reaction, which has implications for understanding the behavior of compounds like 2-hydroxy-2-(4-propoxyphenyl)acetic acid in complex biochemical processes (Davidek, Devaud, Robert, & Blank, 2006).

Derivatization of Acidic Herbicides

Rompa, Kremer, and Zygmunt (2004) explored derivatization methods for phenoxy acid herbicides, providing insights into analytical techniques that could be applicable to 2-hydroxy-2-(4-propoxyphenyl)acetic acid (Rompa, Kremer, & Zygmunt, 2004).

Acylation of Resorcinol with Acetic Acid

Yadav and Joshi (2002) focused on the green route for acylation of resorcinol with acetic acid, which could be relevant for the chemical manipulation and potential applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid in green chemistry (Yadav & Joshi, 2002).

Safety And Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements are P280, P305+P351+P338, suggesting that protective gloves should be worn, and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present .

properties

IUPAC Name

2-hydroxy-2-(4-propoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHMYNPCDNGWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446445
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

CAS RN

79694-16-9
Record name 4-Propoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79694-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-2-(4-propoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-hydroxy-4-propoxy
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